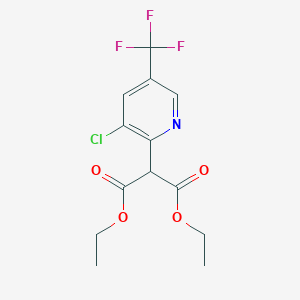

Diethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)malonate

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)malonate typically involves the reaction of diethyl malonate with 3-chloro-5-(trifluoromethyl)-2-pyridinecarboxaldehyde in the presence of a base such as sodium hydride . The reaction is carried out in a solvent like dimethylformamide at low temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)malonate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chloro and trifluoromethyl groups.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like dimethylformamide or tetrahydrofuran are commonly used.

Oxidation: Strong oxidizing agents like potassium permanganate can be used.

Reduction: Reducing agents such as lithium aluminum hydride may be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted malonates .

Wissenschaftliche Forschungsanwendungen

Diethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)malonate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Diethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)malonate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme . This interaction can lead to various biological effects, depending on the specific enzyme or receptor targeted .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Diethyl malonate: A simpler ester that lacks the pyridinyl and trifluoromethyl groups.

3-chloro-5-(trifluoromethyl)-2-pyridinecarboxaldehyde: A precursor in the synthesis of Diethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)malonate.

Ethyl 2-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)acetate: A structurally similar compound with different ester groups.

Uniqueness

This compound is unique due to the presence of both the pyridinyl and trifluoromethyl groups, which impart distinct chemical and biological properties .

Biologische Aktivität

Diethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)malonate, with CAS No. 172527-71-8, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C13H13ClF3NO4

- Molecular Weight : 339.70 g/mol

- Melting Point : 43-45 °C

- Structure : The compound features a pyridine ring substituted with chlorine and trifluoromethyl groups, contributing to its unique reactivity and biological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 1.7 | Apoptosis induction through caspase activation |

| HCT116 | 0.87 | Cell cycle arrest at G1 phase |

| A375 | 0.55 | Inhibition of MAPK signaling pathway |

These findings suggest that the compound may act as a potent inhibitor of tumor growth by targeting key regulatory pathways involved in cell proliferation and survival .

Enzyme Inhibition

This compound has also been investigated for its ability to inhibit various enzymes relevant to cancer progression and other diseases:

| Enzyme | IC50 (µM) | Notes |

|---|---|---|

| VEGFR-2 | 1.46 | Implicated in angiogenesis |

| CDK2 | 0.36 | Selective inhibition over CDK9 (265-fold) |

| P2Y12 receptor antagonist | Potent | Inhibits ADP-induced platelet aggregation |

The inhibition of these enzymes suggests that the compound could be beneficial in treating conditions characterized by excessive cell proliferation or angiogenesis .

The biological activity of this compound appears to be mediated through several mechanisms:

- Apoptosis Induction : Activation of caspases leading to programmed cell death.

- Cell Cycle Arrest : Interference with the cell cycle, particularly at the G1 phase.

- Signal Transduction Pathway Modulation : Inhibition of critical pathways such as MAPK and VEGF signaling.

These mechanisms underline the compound's potential as a multi-targeted therapeutic agent in oncology .

Preclinical Studies

In preclinical models, this compound demonstrated significant tumor growth inhibition in xenograft models of colorectal carcinoma. Oral administration resulted in reduced tumor volumes compared to controls, indicating favorable pharmacokinetics and bioavailability .

Eigenschaften

IUPAC Name |

diethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClF3NO4/c1-3-21-11(19)9(12(20)22-4-2)10-8(14)5-7(6-18-10)13(15,16)17/h5-6,9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRPNAVYQHJYROG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=C(C=C(C=N1)C(F)(F)F)Cl)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClF3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378858 | |

| Record name | Diethyl [3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172527-71-8 | |

| Record name | Diethyl [3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.